molecular formula C35H30F3N7O4S B7985639 Nilotinib p-toluenesulfonate

Nilotinib p-toluenesulfonate

Numéro de catalogue: B7985639
Poids moléculaire: 701.7 g/mol
Clé InChI: BLZCELPOANECEN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nilotinib p-toluenesulfonate is a salt form of Nilotinib, a second-generation tyrosine kinase inhibitor that targets the Bcr-Abl fusion protein, which is a key driver in Philadelphia chromosome-positive chronic myelogenous leukemia (CML) . This p-toluenesulfonate salt is one of several pharmaceutically acceptable salts developed to potentially offer alternative solid-state characteristics, which can be critical for optimizing the physical and chemical properties of an active pharmaceutical ingredient (API) during research and development . The parent compound, Nilotinib, is structurally related to Imatinib but is significantly more potent, demonstrating 10-30 times greater effectiveness in inhibiting Bcr-Abl tyrosine kinase activity and suppressing the proliferation of Bcr-Abl expressing cells in vitro . Its primary research value lies in studying mechanisms of drug resistance and intolerance in CML, as it was specifically designed to overcome limitations of earlier therapies . Beyond its well-established role in oncology research, Nilotinib has also been investigated in other areas, including neurodegenerative conditions such as Parkinson's disease, highlighting its broader utility in biomedical research . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions. Nilotinib p-toluenesulfonate is one of many documented salts, which also include the hydrochloride, hydrobromide, fumarate, and citrate forms .

Propriétés

IUPAC Name

4-methylbenzenesulfonic acid;4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F3N7O.C7H8O3S/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;1-6-2-4-7(5-3-6)11(8,9)10/h3-16H,1-2H3,(H,35,39)(H,33,36,37);2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZCELPOANECEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30F3N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

701.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of nilotinib p-toluenesulfonate involves the reaction of nilotinib with p-toluenesulfonic acid. The process typically includes dissolving nilotinib in a suitable solvent, such as methanol or ethanol, followed by the addition of p-toluenesulfonic acid. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the p-toluenesulfonate salt .

Industrial Production Methods

Industrial production of nilotinib p-toluenesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is usually crystallized and purified through recrystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Nilotinib p-toluenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of nilotinib p-toluenesulfonate may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Applications De Recherche Scientifique

Treatment of Chronic Myeloid Leukemia (CML)

Nilotinib is effective in managing both chronic and accelerated phases of CML. Clinical studies have demonstrated its superiority over imatinib in first-line treatment settings. The drug has shown a higher rate of complete cytogenetic response and major molecular response compared to imatinib .

Parkinson's Disease Research

Recent studies have investigated nilotinib's potential as a disease-modifying agent in Parkinson's disease. A phase 2 clinical trial assessed its safety and effects on biomarkers associated with neurodegeneration. Results indicated that nilotinib could alter cerebrospinal fluid biomarkers related to dopamine metabolism and reduce levels of α-synuclein oligomers, suggesting a possible neuroprotective effect .

Combination Therapy with Chemotherapeutics

Research has shown that nilotinib can enhance the efficacy of conventional chemotherapeutic agents. In vitro studies demonstrated that when combined with doxorubicin, nilotinib significantly increased apoptosis rates in leukemic stem cells, indicating its potential to overcome chemotherapy resistance .

Pharmacokinetics and Safety Profile

Nilotinib exhibits favorable pharmacokinetic properties, including high plasma protein binding (>97.5%) and moderate oral bioavailability (17-44%). Its systemic clearance is relatively low, which may contribute to its effectiveness in maintaining therapeutic levels over time . However, it carries risks of adverse effects such as cardiovascular complications, myelosuppression, and potential hepatic issues .

Case Study: Nilotinib in Advanced Gastrointestinal Stromal Tumors (GIST)

Nilotinib's activity against other targets such as KIT and PDGFRα has led to investigations into its use for treating advanced GISTs. Clinical data suggest that nilotinib can be effective in patients who are resistant to imatinib, showcasing its versatility beyond CML treatment .

Study: Nilotinib's Role in Other Malignancies

Ongoing research is exploring nilotinib's potential applications in various malignancies beyond CML. Its mechanism of action against multiple tyrosine kinases makes it a candidate for combination therapies aimed at enhancing treatment outcomes in resistant cancers .

Summary Table: Key Applications of Nilotinib p-Toluenesulfonate

Application Description
Chronic Myeloid Leukemia First-line treatment for Ph+ CML; superior efficacy compared to imatinib.
Parkinson's Disease Investigated as a disease-modifying agent; alters biomarkers related to neurodegeneration.
Combination Therapy Enhances efficacy of chemotherapeutics like doxorubicin; overcomes resistance in leukemic stem cells.
Advanced GIST Treatment Effective in cases resistant to imatinib; targets KIT and PDGFRα.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Nilotinib vs. Imatinib

  • Target Affinity and Potency : Nilotinib exhibits 20-30 times greater potency than imatinib in inhibiting BCR-ABL autophosphorylation, attributed to structural modifications that enhance binding to the kinase domain’s inactive conformation . In PDGFR-α/β-driven models, nilotinib reduced cellular proliferation at lower concentrations compared to imatinib .
  • Clinical Outcomes : In a 5-year follow-up, imatinib achieved an 87% complete cytogenetic response (CCyR) rate in CML patients , while nilotinib demonstrated faster and deeper molecular responses, reducing progression to blast crisis .

Nilotinib vs. Sorafenib

  • Mechanistic Differences : Unlike sorafenib (a multikinase inhibitor targeting RAF, VEGF, and PDGFR), nilotinib’s selectivity for ABL and KIT minimizes off-target effects. Fragment-based docking studies revealed nilotinib’s dual binding to ABL’s ATP and allosteric sites, with fragment 1 (4-pyridin-3-ylpyrimidin-2-amine) and fragment 2 (3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)aniline) exhibiting docking energies of −7.8 and −6.6 kcal/mol, respectively . Sorafenib’s fragments showed lower binding specificity in analogous assays .

Table 1: Comparative Profiles of Tyrosine Kinase Inhibitors

Parameter Nilotinib Imatinib Sorafenib
Primary Targets BCR-ABL, PDGFR, KIT BCR-ABL, PDGFR, KIT RAF, VEGF, PDGFR
IC50 (BCR-ABL) 20–30 nM 400–600 nM Not applicable
CNS Penetration Improved Limited Limited
Efflux Pump Inhibition NorA inhibitor None reported None reported

Pharmacokinetic and CNS Penetration

Nilotinib achieves serum concentrations of ~3.78 µM at 400 mg doses, sufficient for efflux pump inhibition at 0.195 µM when combined with ciprofloxacin . Its CNS efficacy was demonstrated in meningeal leukemia relapse, where imatinib failed due to poor blood-brain barrier penetration .

Structural and Mechanistic Advantages

Nilotinib’s 3-trifluoromethyl group and methylimidazole tail optimize hydrophobic interactions in ABL’s allosteric pocket, reducing susceptibility to resistance mutations like T315I. In contrast, imatinib’s smaller piperazine group confers weaker binding .

Table 2: Fragment Binding Energies in ABL Kinase

Compound Fragment 1 (ATP site) Fragment 2 (Allosteric site)
Nilotinib −7.8 kcal/mol −6.6 kcal/mol
Sorafenib −6.2 kcal/mol −5.4 kcal/mol

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting p-toluenesulfonate impurities in nilotinib formulations, and how do researchers validate their sensitivity?

  • Methodological Answer : Utilize gas chromatography-tandem mass spectrometry (GC-MS/MS) with optimized ionization parameters (e.g., electron impact mode) for high specificity. Validate sensitivity using spiked samples at concentrations below 1 ppm, referencing the European Medicines Agency (EMA) guidelines for genotoxic impurities. Include internal standards like deuterated analogs (e.g., p-toluene-d7-sulfonic acid) to correct for matrix effects .
  • Experimental Design : Calibrate instruments using p-toluenesulfonate reference materials (e.g., CAS 104-15-4) and report limit of detection (LOD) and quantification (LOQ) in the supplementary data .

Q. How should preclinical studies on nilotinib p-toluenesulfonate pharmacokinetics be structured to comply with NIH reporting guidelines?

  • Methodological Answer : Design studies with appropriate sample sizes (e.g., ≥6 animals per group) and include detailed descriptions of dosing regimens, bioanalytical methods (e.g., plasma extraction protocols), and statistical power calculations. Adhere to NIH requirements by documenting animal welfare protocols, randomization methods, and blinding procedures in the methods section .
  • Data Reporting : Use tables to summarize pharmacokinetic parameters (e.g., Cmax, AUC, t1/2) and provide raw data in supplementary files for transparency .

Advanced Research Questions

Q. What strategies resolve contradictions in nilotinib efficacy data across different chronic myeloid leukemia (CML) cell models?

  • Methodological Answer : Conduct meta-analyses of in vitro and in vivo studies, stratifying results by cell lineage (e.g., K562 vs. primary patient-derived cells) and genetic mutations (e.g., BCR-ABL1 kinase domain variants). Use multivariate regression to identify confounding variables, such as differences in culture conditions or drug exposure times .
  • Case Example : Compare cytogenetic response rates from clinical trials (e.g., 87.1% major response in imatinib studies) with in vitro IC50 values to assess translational relevance .

Q. How can synthetic pathways for nilotinib p-toluenesulfonate be optimized to reduce genotoxic byproducts?

  • Methodological Answer : Employ real-time reaction monitoring via inline FTIR or HPLC to detect intermediates like toluenesulfonic acid esters. Optimize reaction temperatures (e.g., <50°C) and solvent systems (e.g., acetonitrile/water mixtures) to minimize sulfonate ester formation .
  • Validation : Characterize final products using <sup>1</sup>H-NMR (referencing Bio-Rad or Sigma-Aldrich spectral libraries) and report residual solvent levels in compliance with ICH Q3C guidelines .

Q. What advanced literature search techniques are critical for identifying niche applications of nilotinib p-toluenesulfonate in drug-resistant CML?

  • Methodological Answer : Use SciFinder’s substructure search to identify analogs with modified sulfonate groups. Filter results by "resistance" keywords and limit to studies with mechanistic data (e.g., kinase inhibition assays). Cross-reference Web of Science citations to identify high-impact papers .
  • Data Synthesis : Create a table comparing nilotinib’s binding affinity (Kd) across BCR-ABL1 mutants (e.g., T315I vs. E255K) from primary literature .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.